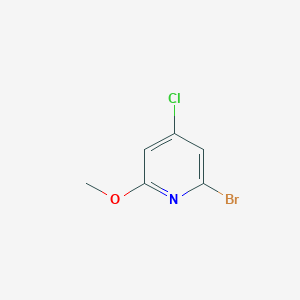

2-Bromo-4-chloro-6-methoxypyridine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Organic Synthesis

Substituted pyridine rings are a cornerstone in the design and synthesis of a vast array of functional organic molecules. Their inherent aromaticity, coupled with the electronic influence of the nitrogen atom, imparts unique reactivity and binding properties. The nitrogen atom's basicity allows for the formation of stable salts and facilitates interactions with biological targets. stackexchange.com The substitution pattern on the pyridine ring allows for precise tuning of a molecule's steric and electronic properties, which is crucial in fields like medicinal chemistry for optimizing drug-target interactions and pharmacokinetic profiles. stackexchange.comguidechem.com The presence of halogens, such as bromine and chlorine, provides reactive handles for a variety of cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. chemicalbook.com Methoxy (B1213986) groups, on the other hand, can influence the electron density of the ring and participate in key binding interactions, often through hydrogen bonding. The combination of these functionalities on a single pyridine scaffold, as seen in 2-Bromo-4-chloro-6-methoxypyridine, creates a highly versatile and valuable building block for synthetic chemists.

Overview of Heterocyclic Compound Research Methodologies

The study of heterocyclic compounds like this compound employs a range of modern research methodologies. The synthesis of such molecules often involves multi-step sequences that can include cyclization reactions, and substitution reactions. georgiasouthern.edu Characterization of these compounds is of utmost importance to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which provides detailed information about the molecular structure and the chemical environment of each atom. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, while mass spectrometry (MS) determines the molecular weight and can provide information about the compound's fragmentation pattern.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAUIQDZPBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Bromo 4 Chloro 6 Methoxypyridine

Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational, building the target molecule step-wise from simpler, often commercially available, pyridine (B92270) derivatives. These methods rely on the inherent reactivity of the pyridine ring, which is often modulated by existing substituents.

Synthesis from Pyridine Derivatives with Differential Halogenation

The synthesis of 2-Bromo-4-chloro-6-methoxypyridine can commence from a pyridine ring that undergoes sequential, selective halogenation. Pyridine itself is an electron-deficient heterocycle, making electrophilic substitution challenging without harsh conditions. nih.govyoutube.com Therefore, activating groups are often employed.

A common approach involves starting with a precursor like 2,6-dihydroxypyridine, which can be converted to 2,6-dichloropyridine. Subsequent selective bromination and methoxylation steps would be required to achieve the final product. The challenge lies in controlling the regioselectivity of each step. For instance, the halogenation of pyridines can be position-selective, often favoring the 3-position in electrophilic aromatic substitution, but radical mechanisms can lead to substitution at the 2- and 6-positions. nih.govyoutube.com

Introduction of Methoxy (B1213986) Group in Halogenated Pyridines

A highly effective and common strategy involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine precursor. The methoxy group is a strong electron-donating group and plays a significant role in the properties of many approved drugs. nih.gov Its introduction is typically achieved by reacting a suitable dihalopyridine with a methoxide (B1231860) source, such as sodium methoxide (NaOMe). nih.govwikipedia.org

One plausible route starts with 2,4-dichloro-6-bromopyridine. Due to the electronic properties of the pyridine ring and the nature of the halogens, the chlorine at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 4-position or the bromine at the 2-position. Reacting this precursor with one equivalent of sodium methoxide in a solvent like methanol (B129727) or dioxane can selectively displace the 6-chloro group to install the methoxy substituent. nih.gov

Another viable precursor is 2-bromo-4,6-dichloropyridine (B3032100). In this case, reaction with sodium methoxide would also be expected to favor substitution at the 6-position, yielding the target compound. The relative reactivity of C-Cl vs. C-Br bonds in SNAr can be nuanced, but often the positions activated by the ring nitrogen (positions 2 and 6) are most susceptible.

A specific example from the literature demonstrates the synthesis of a related compound, 6-bromo-2-methoxy-3-aminopyridine, via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, highlighting the preferential substitution at the 2/6 position. nih.gov

Table 1: Example of Nucleophilic Alkoxylation on a Dihalopyridine

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide (NaOMe) | 1,4-Dioxane | Reflux, 18 h | 6-Bromo-2-methoxy-3-aminopyridine | 98% | nih.gov |

Regioselective Bromination and Chlorination Protocols

Achieving the precise 2-bromo-4-chloro substitution pattern requires carefully designed regioselective halogenation protocols. The halogenation of pyridines is notoriously difficult to control due to the ring's deactivation towards electrophiles. nih.govdigitellinc.com However, the presence of directing groups can overcome this challenge.

Starting with a precursor such as 6-methoxypyridin-4-ol, one could first perform a chlorination reaction to replace the hydroxyl group, yielding 4-chloro-6-methoxypyridine. The subsequent bromination must then be directed specifically to the 2-position. The methoxy group is an ortho-, para-director. Since the para-position (C4) is blocked by chlorine, it strongly directs electrophilic attack to the ortho-position (C2). Using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent can achieve this transformation. nih.gov

Alternatively, a "halogen dance" reaction on a brominated pyridine could be utilized, where a strong base induces migration of a halogen to a more thermodynamically stable position, followed by trapping with an electrophile, although this is a more complex approach. researchgate.net Modern methods using N-halosuccinimides in fluorinated alcohols have also shown high regioselectivity in the halogenation of arenes and heterocycles under mild conditions. nih.gov

Advanced Methodologies in Pyridine Synthesis

More contemporary approaches offer greater flexibility and control, often employing organometallic intermediates or catalytic systems to build the substituted pyridine core. illinois.edunih.gov

Organometallic Reagent-Mediated Approaches (e.g., Metal-Halogen Exchange)

Organometallic chemistry provides powerful tools for the regioselective functionalization of pyridines. rsc.orgznaturforsch.comznaturforsch.com A key reaction is the metal-halogen exchange, which converts an organic halide into a highly reactive organometallic species. wikipedia.org This reaction is typically fast, kinetically controlled, and its rate follows the trend I > Br > Cl. wikipedia.org

A potential strategy for this compound could start from 2,4-dibromo-6-methoxypyridine. By carefully controlling the temperature and stoichiometry, a selective lithium-bromine exchange at the 4-position can be achieved using an organolithium reagent like n-butyllithium at low temperatures. znaturforsch.comznaturforsch.comnih.gov The resulting 2-bromo-6-methoxy-4-lithiopyridine intermediate can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the C4 position. The selectivity arises because the C4-Br bond is generally more reactive in exchange reactions than the C2-Br bond, which is adjacent to the electron-withdrawing nitrogen.

Table 2: General Scheme for Metal-Halogen Exchange Approach

| Precursor | Step 1 Reagents | Intermediate | Step 2 Reagents (Electrophile) | Final Product |

|---|---|---|---|---|

| 2,4-Dibromo-6-methoxypyridine | n-BuLi, THF, -78 °C | 2-Bromo-6-methoxy-4-lithiopyridine | N-Chlorosuccinimide (NCS) | This compound |

Catalytic Approaches for Halogenation and Alkoxylation

Catalytic methods represent the cutting edge of synthetic chemistry, offering mild conditions and high efficiency.

Catalytic Alkoxylation: The introduction of the methoxy group can be achieved via transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed Buchwald-Hartwig amination is well-known, analogous C-O coupling reactions are also powerful. A 2-bromo-4,6-dichloropyridine precursor could be subjected to a palladium- or copper-catalyzed coupling with sodium methoxide. mdpi.commdpi.com Recent advances have even shown nickel-catalyzed C-O cross-coupling of phenols with chloropyridines to be effective. nih.gov These methods often require specific phosphine (B1218219) ligands to facilitate the catalytic cycle. A catalytic approach to methoxylation of aryl halides has also been reported using CO₂ as a source for the methoxy group, highlighting innovative and sustainable methodologies. rsc.org

Catalytic Halogenation: Direct C-H halogenation via catalysis is an area of intense research. While less common for generating this specific substitution pattern from scratch, it could be applied to a precursor like 4-chloro-6-methoxypyridine. Palladium-catalyzed direct heteroarylation has been shown to be effective for coupling chloropyridines with other heteroarenes, and similar principles could be adapted for direct halogenation. researchgate.net However, controlling the regioselectivity among the remaining C-H bonds would be the primary challenge.

An in-depth examination of the synthetic strategies for this compound reveals a landscape of meticulous optimization and evolving industrial practices. The generation of this specific polysubstituted pyridine, a valuable intermediate in various chemical syntheses, hinges on precise control over reaction conditions to achieve high yield and selectivity. Furthermore, the transition from laboratory-scale synthesis to industrial production necessitates rigorous evaluation of scalability and the integration of sustainable, green chemistry principles.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 6 Methoxypyridine

Nucleophilic Aromatic Substitution Reactions of Halogens

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a key reaction class for this compound. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, and the positions of the halogen atoms are critical to the reaction's outcome.

Reactivity of Bromine vs. Chlorine at Different Pyridine Positions

In SNAr reactions, the reactivity of halogens on a pyridine ring is highly dependent on their position relative to the ring nitrogen. Positions 2 and 4 are activated towards nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge in the resulting intermediate, known as a Meisenheimer complex. stackexchange.com In 2-bromo-4-chloro-6-methoxypyridine, both the bromine at C-2 and the chlorine at C-4 are in activated positions.

Despite the C-Br bond generally being weaker than the C-Cl bond, nucleophilic attack preferentially occurs at the C-4 position, leading to the displacement of the chloride ion. youtube.com This selectivity is primarily an electronic effect. The higher electronegativity of chlorine compared to bromine makes the carbon atom at the 4-position more electrophilic and, therefore, a more favorable site for nucleophilic attack.

Influence of Methoxy (B1213986) Group on Nucleophilic Attack

The methoxy group at the C-6 position is an electron-donating group, which typically deactivates the ring towards nucleophilic attack by increasing electron density. nih.gov However, its influence is position-dependent. The electron-donating effect is more pronounced at the ortho (C-2) and para (C-4) positions. In this case, the methoxy group is ortho to the bromine at C-2 and para to the chlorine at C-4. While it donates electron density to both positions, the directing effect on incoming nucleophiles is complex. The preference for attack at C-4 suggests that the inherent electrophilicity of the C-4 position, enhanced by the chlorine atom, is the dominant factor. nih.gov

Cross-Coupling Reactions Utilizing Halogenated Sites

The differential reactivity of the bromine and chlorine substituents makes this compound a valuable substrate for selective palladium-catalyzed cross-coupling reactions, allowing for the stepwise introduction of different functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl. This is due to the bond dissociation energies, with the C-Br bond being more easily cleaved by the palladium catalyst in the oxidative addition step than the C-Cl bond. libretexts.org

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with a halide, demonstrates excellent regioselectivity for the C-2 position of this compound. wikipedia.orgbeilstein-journals.org The palladium catalyst preferentially reacts with the more reactive C-Br bond, allowing for the selective formation of a new carbon-carbon bond at this position while leaving the C-Cl bond intact for potential further reactions. nih.govnih.gov

| Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-4-chloro-6-methoxypyridine |

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling occurs selectively at the more reactive C-Br bond at the C-2 position. libretexts.orgwikipedia.org This allows for the introduction of an alkynyl group at this position, preserving the chloro group for subsequent transformations. soton.ac.ukresearchgate.net

| Reaction | Reactants | Catalyst System | Product |

| Sonogashira | This compound, Terminal alkyne | Pd(PPh₃)₄, CuI, Base | 2-Alkynyl-4-chloro-6-methoxypyridine |

Buchwald-Hartwig Amination and Analogous Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org Consistent with other palladium-catalyzed couplings, this reaction proceeds with high regioselectivity at the C-2 position of this compound due to the greater reactivity of the C-Br bond. nih.govresearchgate.net This allows for the selective introduction of a wide range of primary and secondary amines at the 2-position. The resulting 2-amino-4-chloro-6-methoxypyridine can then be used in further synthetic steps.

| Reaction | Reactants | Catalyst System | Product |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | 2-Amino-4-chloro-6-methoxypyridine |

Steric and Electronic Influences on Coupling Efficiency and Regioselectivity

The efficiency and regioselectivity of these cross-coupling reactions are governed by a combination of steric and electronic factors.

Electronic Effects: The primary electronic factor is the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. acs.org The electron-donating methoxy group at C-6 can also influence the electronic properties of the adjacent C-Br bond, potentially affecting its reactivity.

Steric Effects: The methoxy group at the C-6 position can exert steric hindrance, which might be expected to disfavor reactions at the adjacent C-2 position. However, in most palladium-catalyzed cross-coupling reactions, the electronic preference for the C-Br bond cleavage dominates over this steric effect. The choice of phosphine (B1218219) ligand in the palladium catalyst can also play a role; bulkier ligands can sometimes enhance selectivity by better discriminating between the two halogen sites. chemrxiv.orgnih.gov

The predictable regioselectivity of this compound in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a versatile building block in organic synthesis.

Electrophilic Reactions on the Pyridine Ring System

The pyridine ring, an electron-deficient aromatic system, generally exhibits lower reactivity towards electrophilic aromatic substitution compared to benzene. The nitrogen atom's electron-withdrawing nature deactivates the ring, making such reactions challenging. wikipedia.org When substitution does occur, it is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. rug.nlnih.gov

In the case of this compound, the pyridine ring is further influenced by the electronic effects of the bromo, chloro, and methoxy substituents. The halogens (bromo and chloro) are deactivating groups due to their inductive electron-withdrawing effect, while the methoxy group is an activating group due to its resonance electron-donating effect. The interplay of these effects governs the regioselectivity of electrophilic attack.

While specific studies on the electrophilic substitution of this compound are not extensively documented, insights can be drawn from related systems. For instance, studies on the nitration of dihaloacetanilides, which also feature halogen atoms and an activating group, have shown that substitution occurs at the position directed by the activating group, ortho and para to it. researchgate.net Applying this principle to this compound, the methoxy group at the 6-position would direct incoming electrophiles to the 3- and 5-positions. Given that the 4-position is blocked by a chloro substituent, electrophilic attack would be expected to occur preferentially at the 3- and 5-positions.

It is important to note that forcing conditions are often required for electrophilic substitutions on deactivated pyridine rings.

Functional Group Interconversions and Derivatization Strategies

The functional groups on this compound offer multiple avenues for derivatization, allowing for the synthesis of a wide range of more complex molecules.

Modification of the Methoxy Group

The methoxy group at the 6-position can be a key site for functional group interconversion. A common transformation is demethylation to yield the corresponding pyridinol derivative. This can be achieved using strong acids such as hydrobromic acid (HBr). For example, a methoxypyridine derivative has been successfully demethylated using HBr to furnish the corresponding pyridinol. nih.gov This transformation provides a route to a different class of substituted pyridines with altered electronic and chemical properties.

Table 1: Representative Demethylation of a Methoxypyridine Derivative

| Starting Material | Reagent | Product | Reference |

| Methoxypyridine derivative | HBr | Pyridinol derivative | nih.gov |

Selective Transformations at Halogenated Centers

The presence of two different halogen atoms, bromine at the 2-position and chlorine at the 4-position, allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the C-Br bond is generally more reactive than the C-Cl bond. rsc.orgacs.orgharvard.edu This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable.

This differential reactivity has been exploited in the selective functionalization of dihalopyridines. For instance, in the Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine, the reaction occurs selectively at the 5-position (the C-Br bond). rsc.org Similarly, for 2,4-dibromopyridine, Suzuki-Miyaura cross-coupling reactions have been shown to occur regioselectively at the 2-position. researchgate.net

Table 2: Selective Suzuki-Miyaura Coupling of Dihalopyridines

| Substrate | Coupling Partner | Catalyst System | Major Product | Reference |

| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd catalyst | 5-Aryl-2-chloropyridine | rsc.org |

| 2,4-Dibromopyridine | Alkenyl(aryl)boronic acids | Pd(PPh₃)₄/TlOH or Pd₂(dba)₃/PCy₃/K₃PO₄ | 4-Bromo-2-substituted pyridine | researchgate.net |

Another powerful tool for the selective formation of C-N bonds at the halogenated centers is the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of amines with aryl halides. wikipedia.orgrug.nlorganic-chemistry.orglibretexts.org The higher reactivity of the C-Br bond compared to the C-Cl bond in this reaction also allows for selective amination at the 2-position of this compound. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these transformations.

By carefully selecting the reaction conditions and coupling partners, it is possible to sequentially functionalize the 2- and 4-positions of this compound, providing a versatile platform for the synthesis of highly substituted pyridine derivatives with potential applications in various fields of chemistry.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Bromo-4-chloro-6-methoxypyridine is anticipated to be relatively simple, displaying signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The pyridine (B92270) ring contains two hydrogen atoms at the C3 and C5 positions. Due to the asymmetrical substitution pattern, these two protons are chemically non-equivalent and are expected to appear as distinct signals.

The electronegative bromine, chlorine, and methoxy substituents significantly influence the chemical shifts of the ring protons. The methoxy group at C6 is an electron-donating group, which would typically shift the ortho and para protons upfield. Conversely, the electron-withdrawing halogen atoms at C2 and C4 will deshield the adjacent protons, shifting them downfield.

Based on the analysis of related compounds, the proton at the C5 position (H-5) is expected to resonate further downfield than the proton at the C3 position (H-3). This is because H-5 is situated between two electron-withdrawing groups (chloro at C4 and the ring nitrogen), while H-3 is adjacent to two electron-withdrawing groups (bromo at C2 and chloro at C4). The methoxy group's electron-donating effect will have a more pronounced shielding effect on the H-5 proton. The protons at C3 and C5 are expected to show a small meta-coupling (⁴JHH) on the order of 1-2 Hz. The methoxy group protons are expected to appear as a sharp singlet further upfield.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.50 | d | ~2.0 |

| H-5 | 6.90 - 7.10 | d | ~2.0 |

| -OCH₃ | 3.90 - 4.10 | s | - |

Disclaimer: These are predicted values based on analogous compounds.

¹³C NMR Spectral Interpretation and Carbon Environment Identification

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methoxy group. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.

The carbons directly attached to the electronegative bromine (C-2), chlorine (C-4), and oxygen (C-6) atoms are expected to be significantly deshielded and thus appear at lower field. The C-2 and C-4 carbons will be the most downfield due to the strong electron-withdrawing effects of the halogens. The C-6 carbon, attached to the methoxy group, will also be downfield but likely to a lesser extent than C-2 and C-4. The remaining two carbon atoms of the pyridine ring, C-3 and C-5, will appear at higher field. The carbon of the methoxy group will be the most upfield signal in the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 145 - 150 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH₃ | 55 - 60 |

Disclaimer: These are predicted values based on analogous compounds.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-3 and H-5 protons, confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the C-3, C-5, and methoxy carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key expected HMBC correlations would include:

The methoxy protons (-OCH₃) showing a correlation to the C-6 carbon.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-5 proton showing correlations to C-3, C-4, and C-6.

These 2D NMR techniques, used in concert, would provide a comprehensive and unambiguous structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound.

Vibrational Band Assignments for Pyridine Ring and Substituents

The vibrational spectrum of this compound is expected to be rich with bands corresponding to the vibrations of the pyridine ring and its substituents. The pyridine ring itself has a number of characteristic vibrational modes, including ring stretching, in-plane and out-of-plane bending, and ring breathing modes. The positions of these bands are sensitive to the nature and position of the substituents.

Based on data from related substituted pyridines, the following assignments can be predicted:

Pyridine Ring Vibrations:

C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring are anticipated to appear as a series of bands in the 1400-1600 cm⁻¹ region.

Ring breathing modes, which are often strong in the Raman spectrum, are expected in the 990-1050 cm⁻¹ range.

C-H in-plane and out-of-plane bending vibrations will give rise to a number of bands in the fingerprint region (below 1400 cm⁻¹).

Substituent Vibrations:

The C-O stretching vibrations of the methoxy group are expected to produce strong bands in the IR spectrum, typically in the range of 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

The C-Cl stretching vibration is expected to appear as a strong band in the 600-800 cm⁻¹ region.

The C-Br stretching vibration will be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Analysis of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra will be dominated by several characteristic bands that are indicative of the functional groups present in this compound. The C-H stretching bands of the methoxy group will be observed around 2850-2960 cm⁻¹. The aromatic C-H stretching bands will be at slightly higher wavenumbers. The presence of the strong C-O, C-Cl, and C-Br stretching bands will be key identifiers for the respective functional groups. The pattern of substitution on the pyridine ring will also influence the positions and intensities of the C-H out-of-plane bending modes in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, valuable structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental composition with a high degree of confidence. For this compound, the monoisotopic mass has been calculated to be 220.9243 Da. uni.lu This exact mass corresponds to the elemental formula C₆H₅BrClNO, confirming the presence and number of each atom within the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅BrClNO |

Fragmentation Patterns and Structural Correlations

The fragmentation of this compound in the mass spectrometer provides a molecular fingerprint that aids in its structural identification. While a specific experimental mass spectrum for this compound is not widely available, the fragmentation pattern can be predicted based on the known behavior of similar halogenated and methoxy-substituted aromatic compounds.

The presence of both bromine and chlorine atoms is a distinguishing feature. Due to the natural isotopic distribution of these halogens (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4).

Key predicted fragmentation pathways include:

Loss of a methyl group (-CH₃): The methoxy group can readily lose a methyl radical, leading to a significant fragment ion.

Loss of a bromine atom (-Br): Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds.

Loss of a chlorine atom (-Cl): Similarly, the loss of a chlorine radical will contribute to the fragmentation pattern.

Loss of carbon monoxide (-CO): Following the initial loss of a substituent, the pyridine ring can undergo further fragmentation, including the elimination of a neutral CO molecule.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M - CH₃]⁺ | Ion resulting from the loss of a methyl group from the methoxy substituent. |

| [M - Br]⁺ | Ion resulting from the cleavage of the carbon-bromine bond. |

| [M - Cl]⁺ | Ion resulting from the cleavage of the carbon-chlorine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyridine ring, which acts as the primary chromophore. Pyridine itself exhibits characteristic absorption bands, and the presence of substituents will shift the position and intensity of these bands.

The methoxy group (-OCH₃) is an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). The halogen atoms (bromine and chlorine) also act as auxochromes, further influencing the electronic transitions. The absorption is primarily due to π → π* transitions within the aromatic system. While specific experimental data for this compound is not available, related substituted pyridines show strong absorption in the UV region.

Table 3: Expected UV-Vis Absorption Characteristics

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, the molecular geometry and packing can be inferred from the crystal structures of analogous substituted pyridines.

The pyridine ring is expected to be planar. The substituents (bromo, chloro, and methoxy groups) will lie in or very close to the plane of the ring. Bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-Br and C-Cl bond lengths will be consistent with those observed in other bromo- and chloro-substituted aromatic rings.

In the solid state, intermolecular interactions are expected to play a significant role in the crystal packing. These may include:

Halogen bonding: Interactions between the halogen atoms (bromine and chlorine) and electronegative atoms on neighboring molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals forces: General attractive forces between molecules.

Table 4: Predicted Molecular Geometry and Intermolecular Interactions

| Structural Feature | Prediction |

|---|---|

| Molecular Geometry | Planar pyridine ring with substituents in or near the plane. |

| Bond Lengths/Angles | Consistent with standard values for substituted pyridines. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-bromo-4-chloro-6-methoxypyridine, DFT calculations, particularly using the B3LYP method with a 6-311G(d,p) basis set, are employed to determine its optimized molecular geometry and predict spectroscopic parameters.

Optimization of Molecular Geometry and Conformational Analysis

A theoretical analysis of a similar compound, 2-bromo-3-hydroxy-6-methylpyridine, provides insights into the expected structural parameters. researchgate.net For instance, the C-C bond lengths within the pyridine (B92270) ring are typically in the range of 1.38 to 1.40 Å, while C-N bond lengths are around 1.33 to 1.34 Å. The C-Br and C-Cl bond lengths are anticipated to be approximately 1.88 Å and 1.74 Å, respectively. The bond angles within the pyridine ring will be close to 120°, with some distortion due to the steric and electronic effects of the substituents.

Table 1: Predicted Geometric Parameters for a Substituted Pyridine Derivative (Analogous to this compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 |

| C-N (ring) | 1.33 - 1.34 |

| C-Br | ~1.88 |

| C-Cl | ~1.74 |

| C-O | ~1.36 |

| O-CH3 | ~1.44 |

| C-C-C (ring) | 118 - 121 |

| C-N-C (ring) | ~117 |

| C-C-Br | ~120 |

| C-C-Cl | ~120 |

Note: The data in this table is based on theoretical calculations for analogous substituted pyridine compounds and serves as a predictive framework for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) and Raman spectroscopy. The calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. For substituted pyridines, the chemical shifts are highly dependent on the nature and position of the substituents.

Vibrational frequency analysis, based on DFT calculations, can predict the characteristic IR and Raman bands of the molecule. These predicted frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. For example, the C-H stretching vibrations of the pyridine ring and the methoxy (B1213986) group are typically observed in the 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ regions, respectively. The C=N and C=C stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and distribution of these orbitals are crucial in determining the molecule's stability and how it will interact with other chemical species.

HOMO-LUMO Energy Gap Analysis for Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For 2-bromo-3-hydroxy-6-methylpyridine, the calculated HOMO-LUMO gap is -5.39512 eV. researchgate.net This value provides a reference point for estimating the reactivity of this compound. The HOMO is the orbital that acts as an electron donor, so its energy level is related to the ionization potential. The LUMO is the electron-accepting orbital, and its energy is related to the electron affinity. The distribution of HOMO and LUMO across the molecule highlights the regions most likely to be involved in electron donation and acceptance, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative (Analogous to this compound)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: The data in this table is based on theoretical calculations for analogous substituted pyridine compounds and serves as a predictive framework for this compound.

Fukui Function Analysis for Reactive Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. By analyzing the Fukui functions, one can pinpoint which atoms are most susceptible to attack, providing a more detailed picture of reactivity than HOMO-LUMO analysis alone. For this compound, this analysis would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while specific carbon atoms on the ring would be susceptible to nucleophilic attack, influenced by the electron-withdrawing effects of the halogen substituents.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions, particularly electrostatic interactions, and for predicting sites of electrophilic and nucleophilic attack.

In an MEP map, different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its nucleophilic character. The hydrogen atoms of the methoxy group and the pyridine ring would exhibit positive potential. The halogen atoms would also influence the charge distribution, with the electronegative chlorine and bromine atoms creating regions of negative potential around them, while also influencing the potential of the adjacent carbon atoms. The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from FMO theory and Fukui function analysis.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. It provides a quantitative description of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as "delocalization corrections," are evaluated using second-order perturbation theory, with the stabilization energy, E(2), indicating the strength of the interaction. uni-muenchen.dewisc.edu

For this compound, NBO analysis would be crucial in understanding the interplay of its substituents. The pyridine ring itself is an electron-deficient system. The substituents—bromo, chloro, and methoxy groups—further modulate this electronic landscape.

Inductive and Resonance Effects: The bromo and chloro substituents are electronegative and exert a strong electron-withdrawing inductive effect (-I). The methoxy group, while also inductively withdrawing, can act as an electron-donating group through resonance (+R) by donating a lone pair from the oxygen atom to the pyridine ring.

Donor-Acceptor Interactions: NBO analysis would likely reveal significant delocalization from the oxygen lone pair of the methoxy group into the π* antibonding orbitals of the pyridine ring. Similarly, lone pairs on the nitrogen and halogen atoms would exhibit various donor-acceptor interactions with adjacent antibonding orbitals. The strength of these interactions, quantified by E(2) values, would highlight the dominant electronic effects and the extent of electron delocalization, which in turn influences the molecule's stability and reactivity.

Illustrative NBO Analysis Data for this compound

The following table presents hypothetical, yet scientifically plausible, E(2) stabilization energies based on studies of similar substituted pyridines. These values illustrate the expected electronic interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (C5-C6) | ~15-25 | Resonance donation from methoxy group |

| LP (1) N | σ* (C2-C3), σ* (C6-C5) | ~5-10 | Lone pair delocalization into adjacent antibonds |

| LP (1) Cl | σ* (C3-C4), σ* (C5-C4) | ~2-5 | Halogen lone pair delocalization |

| LP (1) Br | σ* (C1-C2), σ* (C3-C2) | ~2-5 | Halogen lone pair delocalization |

This table is for illustrative purposes and the actual values would require specific quantum chemical calculations.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify stationary points such as reactants, products, intermediates, and transition states. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a detailed, step-by-step understanding of the reaction pathway. nih.govsmu.edu

For this compound, a key area of interest is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the two halogen substituents, makes it a likely candidate for such reactions. youtube.com

Modeling Nucleophilic Aromatic Substitution (SNAr):

A computational study of the SNAr reaction of this compound with a nucleophile (e.g., an alkoxide or an amine) would involve the following steps:

Geometry Optimization: The structures of the reactants, the Meisenheimer intermediate (the addition product of the nucleophile to the ring), the transition states for the formation and breakdown of this intermediate, and the final products would be optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and provide zero-point vibrational energies for more accurate energy calculations.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would trace the reaction path from the transition state down to the reactant and product, confirming that the identified transition state indeed connects the intended species. nih.gov

Computational modeling could address key questions about the regioselectivity of the SNAr reaction. For instance, it could predict whether a nucleophile would preferentially attack the carbon atom bearing the bromine or the chlorine. This is influenced by both the electronic effects of the substituents and the stability of the resulting Meisenheimer complex. Generally, in nucleophilic aromatic substitution on halopyridines, the leaving group ability follows the order F > Cl > Br > I when the addition of the nucleophile is the rate-determining step. nih.gov However, the specific substitution pattern and reaction conditions can alter this reactivity.

Illustrative Reaction Profile for SNAr of this compound

The following is a hypothetical reaction coordinate diagram illustrating the energy changes during a plausible SNAr reaction. The relative energies are for illustrative purposes.

Reaction Coordinate Diagram

This diagram illustrates a two-step SNAr mechanism. The relative heights of the transition states (TS1 and TS2) would determine the rate-determining step of the reaction.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block for Complex Organic Molecules

The utility of 2-bromo-4-chloro-6-methoxypyridine as a versatile building block lies in the differential reactivity of its halogen atoms. bldpharm.com The bromo and chloro groups can be selectively targeted in various cross-coupling and substitution reactions, enabling the sequential introduction of different functionalities. This controlled, stepwise approach is fundamental to the construction of complex molecular architectures.

The pyridine (B92270) core itself is a prevalent motif in many biologically active compounds and functional materials. By using this compound as a starting material, chemists can introduce a variety of substituents at specific positions on the pyridine ring, leading to the synthesis of intricate molecules that would be challenging to prepare otherwise. For instance, the bromo group can participate in Suzuki or Stille coupling reactions to form new carbon-carbon bonds, while the chloro group can be substituted by nucleophiles, all while the methoxy (B1213986) group modulates the electronic properties of the ring.

Synthesis of Multi-substituted Pyridine Derivatives and Libraries

The synthesis of multi-substituted pyridine derivatives is a significant area of research in medicinal chemistry and drug discovery. nih.gov this compound is an excellent precursor for generating libraries of such compounds. The ability to perform distinct chemical transformations at the 2- and 4-positions allows for the creation of a diverse set of molecules from a single starting material.

Research has demonstrated various methods for producing highly substituted pyridines. nih.govgeorgiasouthern.edu For example, amination reactions can be employed to replace the halogen atoms with different amine-containing groups, a common strategy in the synthesis of ligands for metal complexes or biologically active molecules. georgiasouthern.edu The synthesis of various imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives, which have shown antimicrobial activities, highlights the importance of substituted pyridines in developing new therapeutic agents. nih.gov The strategic functionalization of halogenated pyridines is a key step in building these complex heterocyclic systems.

Precursor for Advanced Materials with Specific Properties

The application of pyridine-containing compounds extends into material science, where they are used in the development of functional materials such as dyes for organic light-emitting diodes (OLEDs) and solar cells. ossila.com The electronic properties of the pyridine ring can be fine-tuned through the introduction of various substituents, influencing the optical and electronic characteristics of the final material.

This compound can serve as a precursor to these advanced materials. For example, derivatives of substituted pyridines are used in the synthesis of ligands for ruthenium dyes in dye-sensitized solar cells. researchgate.net The bromo and chloro substituents provide reactive handles to build more complex, conjugated systems that are essential for light absorption and charge transfer in these devices. The ability to systematically modify the pyridine structure allows for the rational design of materials with specific, desired properties for a range of applications. ossila.com

Applications in Medicinal Chemistry and Drug Discovery

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The strategic placement of bromo and chloro substituents on the 2-Bromo-4-chloro-6-methoxypyridine ring makes it a highly valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). These halogen atoms serve as reactive handles for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to build up the complexity of the final drug molecule.

One notable application of a closely related analogue, 6-bromo-2-methoxy-3-aminopyridine, is in the synthesis of gamma-secretase modulators (GSMs), which are being investigated for the treatment of Alzheimer's disease. google.com In a multi-step synthesis, the bromo group can be functionalized to introduce other key structural motifs necessary for the compound's biological activity. While a direct synthesis of a marketed API from this compound is not prominently documented in publicly available literature, its structural motifs are present in various patented chemical series for therapeutic applications, such as mixed lineage kinase (MLK) inhibitors. mdpi.com

The general strategy involves the selective reaction of one of the halogen atoms, often the more reactive bromine, followed by subsequent modification at the chlorine position. This stepwise functionalization allows for the controlled and directional synthesis of complex target molecules.

Scaffold for the Development of Biologically Active Compounds

The this compound core serves as a foundational scaffold for the development of a wide array of biologically active compounds. The pyridine (B92270) ring itself is a common feature in many approved drugs, and the specific substitution pattern of this compound offers a unique starting point for creating novel chemical entities.

The methoxypyridine motif, in particular, has been identified as a key element in the development of potent gamma-secretase modulators. google.com The introduction of this scaffold into tetracyclic structures has been shown to improve the activity of these compounds in reducing the production of amyloid-beta 42 (Aβ42), a peptide implicated in the pathology of Alzheimer's disease. google.com

Furthermore, the halopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are a major class of anticancer drugs. The chloro and bromo groups can be displaced by various nucleophiles to introduce side chains that can interact with the active site of specific kinases. For example, derivatives of chloropyrimidines have been developed as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.

Design of Targeted Therapeutic Agents through Molecular Modification

The chemical structure of this compound is amenable to molecular modification, a key strategy in the design of targeted therapeutic agents. By selectively altering the substituents on the pyridine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects and minimize off-target activities.

The bromo and chloro groups are particularly important in this regard. They can be replaced through various chemical reactions to introduce different functional groups that can interact with specific biological targets. For instance, in the context of kinase inhibitors, these positions can be modified to introduce moieties that form hydrogen bonds or other non-covalent interactions with key amino acid residues in the ATP-binding pocket of the target kinase. This targeted approach can lead to highly potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies provide valuable insights into which modifications lead to improved potency, selectivity, and pharmacokinetic profiles.

A study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which share the 2-methoxypyridine (B126380) core, revealed important SAR trends. mdpi.com For example, the introduction of different substituents on the 4-aryl ring significantly impacted the cytotoxic activity of the compounds against various cancer cell lines. The study found that electron-withdrawing groups, such as nitro groups, at the 3 and 4-positions of the phenyl ring led to very potent inhibition of cell proliferation. mdpi.com Similarly, the presence of a bromo and a methoxy (B1213986) group on the phenyl ring also resulted in high activity. mdpi.com

These findings highlight the importance of the substitution pattern on the pyridine scaffold in determining biological activity. The data from such studies can be used to guide the design of new, more potent analogues.

Table 1: Cytotoxic Activity of Selected 2-Methoxypyridine Derivatives mdpi.com

| Compound | Aromatic Substituent | Cell Line | IC50 (µM) |

| 5c | 4-chlorobenzene | HepG2 | > 10 |

| 5d | 4-bromobenzene | HepG2 | 1-5 |

| 5g | 3-nitrobenzene | HepG2 | 1-5 |

| 5h | 4-nitrobenzene | HepG2 | 1-5 |

| 5i | 3-bromo-4-methoxybenzene | HepG2 | 1-5 |

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful tool used in modern drug discovery to predict the binding orientation and affinity of a small molecule to its biological target. For derivatives of this compound, docking studies can provide valuable insights into their potential mechanisms of action and can guide the design of more potent and selective inhibitors.

In the context of kinase inhibitors, docking studies can be used to visualize how these compounds fit into the ATP-binding pocket of a target kinase. For example, in studies of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, molecular docking was used to understand the binding modes of newly designed compounds. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

For derivatives of this compound, docking studies could be used to predict how modifications at the bromo and chloro positions would affect binding to a target kinase. For instance, replacing the halogen atoms with different functional groups could lead to new interactions with specific amino acid residues in the binding pocket, potentially increasing the binding affinity and selectivity of the compound. These computational predictions can help prioritize the synthesis of new analogues and accelerate the drug discovery process.

Applications in Agrochemical Research

Intermediate in Agrochemical and Pesticide Synthesis

2-Bromo-4-chloro-6-methoxypyridine serves as a crucial starting material or intermediate in the manufacturing of certain agrochemicals. The bromine atom, in particular, provides a reactive site for cross-coupling reactions, such as the Suzuki coupling, which is instrumental in forming carbon-carbon bonds to create biaryl structures common in modern herbicides. nih.govnih.gov The chloro and methoxy (B1213986) groups also play important roles in modulating the final molecule's chemical properties and biological efficacy.

A significant area where this intermediate is implicitly crucial is in the synthesis of the arylpicolinate class of herbicides. digitellinc.com These herbicides are known for their effectiveness against a wide range of broadleaf weeds. digitellinc.com While patents may describe various starting materials, the fundamental pyridine (B92270) core with specific halogen and other substitutions is a recurring motif. For instance, the preparation of the herbicide halauxifen-methyl (B1255740) involves the synthesis of a substituted pyridine ring that is then coupled with an aryl boronic acid. chemicalbook.com The structural similarities between this compound and the pyridine-based intermediates in these syntheses highlight its importance as a foundational chemical scaffold.

Development of Novel Crop Protection Agents

The quest for new crop protection agents with improved efficacy, selectivity, and environmental profiles is a constant driver of agrochemical research. This compound and its derivatives are at the forefront of this endeavor, particularly in the development of synthetic auxin herbicides. researchgate.netnih.gov

Research has led to the discovery of highly active herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which belong to the arylpicolinate family. nih.govresearchgate.net These compounds are effective at controlling broadleaf weeds in various crops, including cereals and rice. researchgate.netnih.gov The synthesis of these complex molecules often relies on building blocks that possess the specific substitution pattern found in or derivable from this compound. For example, the synthesis of florpyrauxifen-benzyl, a benzyl (B1604629) ester of florpyrauxifen, starts from a substituted picolinate, demonstrating the modular approach to creating these novel herbicides where a compound like this compound could serve as a key precursor to the pyridine core. google.comnih.gov

The development of these herbicides showcases a strategy of using a core heterocyclic structure, which can be elaborated through various chemical reactions to produce a diverse range of potential crop protection agents. The ability to introduce different aryl groups via cross-coupling reactions allows for the fine-tuning of the herbicidal activity and spectrum. digitellinc.com

Below is a table detailing some of the novel crop protection agents whose synthesis is conceptually linked to intermediates like this compound.

| Common Name | Chemical Class | Function | Key Structural Features |

| Halauxifen-methyl | Arylpicolinate | Herbicide | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid methyl ester |

| Florpyrauxifen-benzyl | Arylpicolinate | Herbicide | Benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate |

Future Research Directions and Outlook

Exploration of Novel and Greener Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research on 2-Bromo-4-chloro-6-methoxypyridine should prioritize the exploration of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches to substituted pyridines often involve multi-step sequences with harsh reaction conditions. nih.gov Researchers are increasingly turning to methodologies that align with the principles of green chemistry. One promising avenue is the use of one-pot multicomponent reactions, which can construct complex molecules like pyridines from simple precursors in a single step, often with high atom economy. nih.govacs.org These reactions can be made even more environmentally friendly through the use of microwave irradiation, which can significantly shorten reaction times and improve yields. acs.orgresearchgate.net

Furthermore, the development of solvent-free or aqueous-based synthetic protocols for pyridine (B92270) derivatives is a critical area of investigation. acs.orgrsc.org For a compound like this compound, future efforts could focus on developing a convergent synthesis that avoids the use of toxic solvents and minimizes purification steps. This could involve leveraging solid-supported reagents or catalysts that can be easily recovered and reused.

Development of Highly Selective Catalytic Transformations

The two distinct halogen atoms on the this compound ring provide a valuable platform for selective chemical modifications. Future research should focus on the development and application of highly selective catalytic transformations that can differentiate between the bromo and chloro substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules. researchgate.net Research into the selective coupling at either the 2- or 4-position of this compound would be highly valuable. This could be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions to exploit the different reactivities of the C-Br and C-Cl bonds. The development of dual catalytic systems, perhaps involving palladium and copper, could also open up new avenues for selective functionalization. researchgate.net

In addition to cross-coupling, selective C-H functionalization is an emerging area that could be applied to this system. rsc.org While the pyridine ring is generally electron-deficient, the development of new catalytic methods could allow for the direct introduction of new functional groups at the remaining C-H positions, further increasing the molecular diversity that can be accessed from this starting material. The selective halogenation of pyridines is another area of active research, and new methods could be developed to introduce additional halogen atoms at specific positions if desired. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Design and Synthesis of Derivatives with Tailored Bioactivity

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and phosphodiesterase inhibitory effects. acs.orgnih.govnih.gov The this compound core is a promising starting point for the design and synthesis of novel derivatives with tailored bioactivities.

Future research in this area should involve the strategic modification of the pyridine core to interact with specific biological targets. For instance, the bromo and chloro substituents can serve as handles for introducing various functional groups through the catalytic methods mentioned previously. These modifications can be guided by structure-activity relationship (SAR) studies to optimize the biological activity of the resulting compounds. chemrxiv.org

The synthesis of novel methoxypyridine-derived compounds has already shown promise in the development of γ-secretase modulators for potential therapeutic applications. nih.gov By systematically varying the substituents on the this compound scaffold, it may be possible to develop new classes of compounds with improved potency and selectivity for a range of biological targets. The hybridization of the pyridine ring with other heterocyclic systems is another strategy that could lead to the discovery of novel bioactive molecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyridine Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis and drug discovery. researchgate.netresearchgate.net These powerful computational tools can be applied to accelerate research and development related to this compound and its derivatives.

One key application of AI is in the prediction of reaction outcomes and the planning of synthetic routes. researchgate.net By training machine learning models on large datasets of chemical reactions, it is possible to predict the most efficient and selective conditions for a given transformation. This can save significant time and resources in the laboratory.

Furthermore, AI and ML can be used to design novel pyridine derivatives with desired biological activities. nih.gov Generative models can propose new molecular structures based on known bioactive compounds, and predictive models can estimate their properties, such as binding affinity to a target protein or ADME (absorption, distribution, metabolism, and excretion) characteristics. Recently, machine learning has been used to design pyridine-based polymers for efficient removal of radioactive waste, demonstrating the broad applicability of these techniques. acs.org The application of these computational approaches to the this compound system could significantly accelerate the discovery of new drug candidates and functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-chloro-6-methoxypyridine, and how can purity be validated?

- Methodology : Use nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2,4-dichloro-6-methoxypyridine as a precursor. Bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a controlled acidic environment. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity. Validate purity using HPLC (C18 column, methanol/water mobile phase) and melting point analysis. Structural confirmation requires -NMR (δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?

- Methodology :

- NMR : -NMR identifies electronic effects of substituents (e.g., deshielding of C-2 due to bromine’s electronegativity).

- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm) and C-Cl (~750 cm) confirm bond integrity.

- X-ray Crystallography : Resolve steric and electronic interactions using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model electron-density distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets such as 6-311G(d,p) provide accuracy for halogen atoms. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data to validate computational models .

Q. How to resolve contradictions in reported reaction yields for halogen displacement in this compound?

- Methodology :

- Kinetic Analysis : Perform time-resolved -NMR to track intermediate formation under varying conditions (temperature, solvent polarity).

- Computational Validation : Use DFT to compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms).

- Statistical Design : Apply a Box-Behnken model to optimize solvent/base combinations and identify yield outliers .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

- Methodology :

- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, employing HKLF5 for split datasets.

- Disorder Modeling : Apply PART instructions to model disordered methoxy groups. Validate thermal parameters (ADPs) using ORTEP-3 .

Q. How does the steric and electronic environment of this compound influence its stability under acidic/basic conditions?

- Methodology :

- Stability Assays : Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) in buffered solutions (pH 1–14).

- Computational Analysis : Calculate proton affinity using Gaussian09 with SMD solvation models. Correlate with experimental half-life data .

Q. What strategies mitigate discrepancies between predicted and observed regioselectivity in substitutions involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.